molecular formula C10H10N2O2S B12885807 N-Phenyl-1H-pyrrole-2-sulfonamide

N-Phenyl-1H-pyrrole-2-sulfonamide

Cat. No.: B12885807
M. Wt: 222.27 g/mol
InChI Key: RZHRDTYQQDQAFH-UHFFFAOYSA-N
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Description

N-Phenyl-1H-pyrrole-2-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel antimicrobial and central nervous system (CNS) active agents. Its structure incorporates two privileged pharmacophores: the N-phenylpyrrole moiety and the sulfonamide functional group. Research on analogous N-phenylpyrrole compounds has demonstrated promising activity as inhibitors of bacterial DNA gyrase B (GyrB), a validated target for combating antibiotic-resistant pathogens . Simultaneously, structurally related sulfonamide-pyrrole hybrids have been investigated for their binding affinity to neurological targets such as the 5-HT6 receptor, indicating potential for the development of new cognition-enhancing therapeutics . The presence of the sulfonamide group further broadens its utility, as this functional group is a key feature in many FDA-approved drugs and is known to contribute to biological activity through various mechanisms, including enzyme inhibition . This compound serves as a versatile building block for researchers working in hit-to-lead optimization and structure-activity relationship (SAR) studies, enabling the synthesis of diverse hybrid molecules for biological evaluation. Key Research Applications: Antibacterial Development: Serves as a core structure for designing new DNA gyrase inhibitors to address multidrug-resistant bacterial strains . Neuroscience Research: Acts as a precursor for synthesizing ligands for GPCRs like the 5-HT6 receptor, a target for Alzheimer's disease and schizophrenia . Medicinal Chemistry: Used as a synthetic intermediate for fragment-based drug discovery and molecular hybridization strategies, leveraging the sulfonamide group's role as a hydrogen bond acceptor/donor . Chemical Biology: Provides a scaffold for creating chemical probes to study protein-protein interactions and oxidative stress pathways, such as the Keap1-Nrf2 system . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

N-phenyl-1H-pyrrole-2-sulfonamide

InChI

InChI=1S/C10H10N2O2S/c13-15(14,10-7-4-8-11-10)12-9-5-2-1-3-6-9/h1-8,11-12H

InChI Key

RZHRDTYQQDQAFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Substitution: : One common method involves the reaction of 1H-pyrrole-2-sulfonyl chloride with aniline under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride by the aniline to form N-Phenyl-1H-pyrrole-2-sulfonamide.

    1H-pyrrole-2-sulfonyl chloride+anilineThis compound\text{1H-pyrrole-2-sulfonyl chloride} + \text{aniline} \rightarrow \text{this compound} 1H-pyrrole-2-sulfonyl chloride+aniline→this compound

  • Direct Sulfonation: : Another method involves the direct sulfonation of N-phenylpyrrole using sulfonating agents like chlorosulfonic acid or sulfur trioxide. This method requires careful control of reaction conditions to avoid over-sulfonation or degradation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation to form sulfone derivatives. Key reagents and conditions include:

ReagentConditionsProductYield (%)Reference
Hydrogen peroxide (30%)50–60°C, 4–6 hoursPyrrole-2-sulfone derivative72–85
Potassium permanganateAcidic aqueous mediumSulfonic acid derivative68

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate before further oxidation to the sulfone . Isotopic labeling studies confirm both oxygen atoms in the sulfone originate from the oxidizing agent .

Reduction Reactions

Reduction targets the sulfonamide group, yielding amine derivatives:

ReagentConditionsProductYield (%)Reference
Lithium aluminum hydrideAnhydrous THF, refluxN-Phenylpyrrole-2-amine60–75
Sodium borohydrideEthanol, room temperaturePartial reduction to sulfinamide40

Key Finding : Complete reduction requires strong hydride donors like LiAlH₄. Softer reductants (e.g., NaBH₄) only partially reduce the sulfonamide.

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective substitutions:

Reaction TypeReagentPositionProductYield (%)Reference
NitrationHNO₃/H₂SO₄Para4-Nitro-N-phenyl-1H-pyrrole-2-sulfonamide88
HalogenationCl₂/FeCl₃Ortho/para3/5-Chloro derivatives70–78
SulfonationH₂SO₄ (fuming)MetaDisulfonated byproduct52

Regiochemical Control : Electron-withdrawing sulfonamide directs electrophiles to meta positions, but steric effects from the pyrrole ring favor para substitution in nitration .

Nucleophilic Substitution at the Sulfonamide

The sulfur center reacts with nucleophiles under basic conditions:

NucleophileBaseProductApplicationReference
Grignard reagentsEt₃NAlkyl/aryl sulfonamidesDrug candidate synthesis
HydrazineNaOHSulfonamide hydrazidesAntimicrobial agents

Industrial Relevance : Continuous flow reactors optimize these reactions, achieving >90% conversion with automated temperature control .

Heterocyclic Ring Modifications

The pyrrole ring participates in cycloaddition and alkylation:

ReactionReagentProductOutcome
Diels-Alder reactionMaleic anhydrideBicyclic adductEnhanced π-conjugation
AlkylationMethyl iodideN-Methylpyrrole derivativeReduced enzyme inhibition

Biological Impact : Alkylation of the pyrrole nitrogen diminishes antimicrobial activity by 50%, confirming the importance of NH group in target binding .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

ReactionCatalystProductYield (%)
Suzuki couplingPd(PPh₃)₄Biaryl derivatives82
Buchwald-HartwigPd₂(dba)₃/XantphosAminated derivatives75

Applications : These derivatives show improved solubility for medicinal chemistry applications .

Scientific Research Applications

Medicinal Applications

Anticancer Activity
N-Phenyl-1H-pyrrole-2-sulfonamide derivatives have shown significant potential as anticancer agents. Studies indicate that these compounds can inhibit the growth of various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers. The IC50 values for these compounds are in the micromolar range, demonstrating moderate potency against these cell lines:

Cell Line IC50 (µM)
PC-35.67
HCT-1164.23
ACHN6.01

The mechanism of action typically involves the inhibition of key enzymes that are crucial for cancer cell proliferation, such as human carbonic anhydrases (hCAs). For instance, one study identified a derivative with a KiK_i value of 6.8 nM against hCA XII, indicating strong inhibitory activity and potential for therapeutic use in oncology .

Enzyme Inhibition
The sulfonamide group in this compound allows it to mimic natural substrates and bind effectively to enzyme active sites, inhibiting their activity. This property is particularly relevant in developing treatments for cancers where enzyme inhibition can disrupt critical cellular processes .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against multidrug-resistant bacterial strains. Research has shown that modifications to the sulfonamide structure can enhance its antibacterial potency. For example, one study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting its potential as a new antibiotic candidate .

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its ability to undergo various chemical modifications. This versatility allows for the creation of colorants with diverse properties suitable for different applications.

Case Studies

Case Study 1: Cancer Therapy
A study explored the role of N-phenylsulfonyl derivatives as positive allosteric modulators of metabotropic glutamate receptor 4 (mGluR4), which is implicated in several cancers. The derivatives demonstrated significant inhibition of mGluR4 activity, suggesting their potential therapeutic applications in oncology.

Case Study 2: Antimicrobial Efficacy
A comparative analysis of various sulfonamide compounds revealed that this compound exhibited superior antimicrobial activity against resistant bacterial strains. The findings indicated that structural modifications could further enhance its antibacterial properties, making it a viable candidate for new antibiotic development .

Mechanism of Action

The mechanism by which N-Phenyl-1H-pyrrole-2-sulfonamide exerts its effects often involves the inhibition of enzyme activity. The sulfonamide group can form strong interactions with the active sites of enzymes, blocking substrate access and thereby inhibiting the enzyme’s function. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where enzyme inhibition can disrupt vital cellular processes.

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The following table summarizes key structural differences among N-Phenyl-1H-pyrrole-2-sulfonamide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Bioactivity Relevance Reference ID
This compound C10H10N2O2S 222.26 Sulfonamide at C2, phenyl at N1 Anti-inflammatory potential
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1H-pyrrole-2-sulfonamide C16H11ClF3N3O2S 401.79 Pyridinyl-Cl/CF3 at N1, sulfonamide at C2 Enhanced lipophilicity
2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate C15H16N2O5S 336.36 Ethyl carboxylate at C2, sulfonamide-linked ethyl Anti-inflammatory/analgesic
N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrrole-3-sulfonamide C13H17N3O2S 295.36 Methyl at pyrrole N1, sulfonamide at C3 Unknown (R&D phase)
N-Phenyl-1H-pyrrole-2-carboxamide C11H10N2O 186.21 Carboxamide at C2, phenyl at N1 Aldose reductase inhibition

Key Observations :

  • Substituent Position : The position of the sulfonamide group (C2 vs. C3) significantly impacts bioactivity. For example, sulfonamide at C2 (this compound) is associated with anti-inflammatory activity, while carboxamide at C2 (N-Phenyl-1H-pyrrole-2-carboxamide) shows aldose reductase inhibition .

Crystallographic Data

  • The crystal structure of 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate reveals a planar ethylcarboxylate unit inclined at 61.9° to the benzene ring, with intermolecular N–H···O hydrogen bonds stabilizing the dimeric structure . This conformation may enhance binding to inflammatory targets like cyclooxygenase (COX).

Anticancer and Enzyme Inhibition

  • N-Phenyl-1H-pyrrole-2-carboxamide (lacking sulfonamide) inhibits aldose reductase, a target in diabetic complications, highlighting the critical role of the C2 functional group in target specificity .

Biological Activity

N-Phenyl-1H-pyrrole-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential applications in cancer therapy.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a phenyl group and a sulfonamide moiety. The sulfonamide group is particularly notable for its ability to mimic natural substrates, allowing it to interact with various biological targets.

The primary mechanism of action for this compound is through enzyme inhibition . The sulfonamide group can form strong interactions with the active sites of enzymes, preventing substrate access and inhibiting their function. This mechanism is crucial in its application as an antimicrobial and anticancer agent.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It has been shown to inhibit various enzymes involved in metabolic processes, making it a candidate for drug development targeting specific pathways in diseases such as cancer and bacterial infections .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Studies have demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves interference with bacterial folate synthesis, similar to other sulfonamides .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

Recent studies have explored the anticancer potential of this compound derivatives. These compounds have shown activity against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. The compounds exhibited IC50 values in the micromolar range, indicating moderate potency .

Table 2: Anticancer Activity of this compound Derivatives

Cell LineIC50 (µM)
PC-35.67
HCT-1164.23
ACHN6.01

Case Studies

Case Study 1: Enzyme Inhibition in Cancer Therapy

In a study published by researchers investigating the role of N-phenylsulfonyl derivatives as positive allosteric modulators, it was found that certain derivatives of this compound effectively modulated metabotropic glutamate receptor 4 (mGluR4), which is implicated in various cancers. The derivatives demonstrated significant inhibition of mGluR4 activity, suggesting potential therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of different sulfonamide compounds highlighted the superior activity of this compound against multidrug-resistant strains of bacteria. The study concluded that modifications to the sulfonamide structure could enhance its antibacterial potency, making it a viable candidate for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Phenyl-1H-pyrrole-2-sulfonamide derivatives?

  • Methodology : A common approach involves sulfonylation of pyrrole intermediates. For example, a related compound, 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate, was synthesized by reacting 2-(phenylamino)ethyl pyrrole carboxylate with methanesulfonyl chloride in dichloromethane under nitrogen, using triethylamine as a base. Purification via recrystallization (slow evaporation from dichloromethane) yields high-purity crystals .
  • Key Steps :

  • Use anhydrous solvents (e.g., dichloromethane) under inert gas.
  • Control reaction temperature (e.g., 273 K for 4 hours).
  • Neutralize excess acid with sodium bicarbonate post-reaction.

Q. How can X-ray crystallography be applied to confirm the molecular conformation of this compound derivatives?

  • Methodology : Analyze dihedral angles and hydrogen-bonding patterns. For instance, the crystal structure of a related compound revealed:

  • A planar ethylcarboxylate unit (r.m.s. deviation: 0.0067 Å) inclined at 61.9° to the benzene ring.
  • N–H⋯O hydrogen bonds forming R₂²(10) motifs, stabilizing dimeric structures .
    • Parameters to Report :
  • Dihedral angles between aromatic rings.
  • Hydrogen-bond distances (e.g., N–H⋯O = 2.86–3.10 Å).

Q. What biological activities are associated with pyrrole-sulfonamide hybrids, and how are these evaluated?

  • Methodology : Screen for anti-inflammatory, analgesic, or enzyme-inhibitory effects. Related compounds exhibit:

  • Aldose reductase inhibition (IC₅₀ values via spectrophotometric assays) .
  • Anticancer activity (cell viability assays, e.g., MTT on cancer cell lines).
    • Experimental Design :
  • Use positive controls (e.g., indomethacin for anti-inflammatory tests).
  • Validate enzyme inhibition kinetics using Lineweaver-Burk plots.

Advanced Research Questions

Q. How do substituents on the phenyl or pyrrole rings influence structure-activity relationships (SAR) in sulfonamide derivatives?

  • Methodology : Compare analogs with halogen (e.g., Cl, F) or alkyl groups. For example:

  • Electron-withdrawing groups (e.g., –CF₃) enhance enzyme inhibition by increasing electrophilicity.
  • Bulkier substituents (e.g., tert-butyl) may sterically hinder target binding .
    • Data Analysis :
  • Use regression models to correlate substituent Hammett constants (σ) with bioactivity.

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

  • Methodology : Apply Density Functional Theory (DFT) to calculate:

  • Frontier molecular orbitals (HOMO/LUMO) for reactivity insights.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
    • Software Tools :
  • Gaussian or ORCA for DFT optimization.
  • Multiwfn for charge distribution analysis.

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

  • Methodology :

  • Screen solvents (e.g., dichloromethane/hexane mixtures).
  • Adjust evaporation rates (slow evaporation at 298 K yielded needle-shaped crystals in a related study) .
    • Troubleshooting :
  • Use seeding techniques to overcome polymorphism issues.
  • Monitor supersaturation levels via turbidity measurements.

Q. How should researchers address contradictions in reported biological data for sulfonamide derivatives?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., pH, temperature).
  • Validate purity via HPLC and mass spectrometry.
    • Case Study : Discrepancies in IC₅₀ values for aldose reductase inhibitors may arise from differences in enzyme sources (recombinant vs. tissue-extracted) .

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